molecular formula C20H20N2O3S B2430620 N-cyclopropyl-2-(o-tolyl)-4-tosyloxazol-5-amine CAS No. 862761-01-1

N-cyclopropyl-2-(o-tolyl)-4-tosyloxazol-5-amine

Cat. No. B2430620
CAS RN: 862761-01-1
M. Wt: 368.45
InChI Key: ALOBTQSHPHUALA-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(o-tolyl)-4-tosyloxazol-5-amine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of oxazole derivatives and has been shown to exhibit promising biological activities, making it a potential candidate for the development of novel therapeutics.

Scientific Research Applications

Synthetic Methodologies and Catalysis

Asymmetric Synthesis and Ring-Opening Reactions

The development of asymmetric synthesis methods using cyclopropyl derivatives as key intermediates has been demonstrated. For example, Ni-catalyzed asymmetric ring-opening reactions of cyclopropane-1,1-dicarboxylates with amines enable the efficient synthesis of chiral γ-substituted γ-amino acid derivatives. These compounds are pivotal in synthesizing multifunctionalized piperidines and γ-lactams, showcasing the importance of cyclopropyl derivatives in constructing complex chiral molecules (You‐Yun Zhou et al., 2012).

Cyclopropanation Reactions

Direct cyclopropanation methods of cyclic amides and azoles with cyclopropylbismuth reagent have been explored, highlighting the significance of cyclopropane moieties in medicinal chemistry due to their unique spatial, electronic features, and high metabolic stability (A. Gagnon et al., 2007).

Drug Discovery and Biological Applications

Antitumor Agents

Cyclopropyl-containing compounds have been found to exhibit potent antitumor activity. For instance, N-acyl-2-aminothiazoles with cyclopropyl side chains have been identified as selective inhibitors of CDK2/cycE, demonstrating significant antitumor activity in mice. Such compounds underscore the potential of cyclopropyl derivatives in the development of new anticancer drugs (R. Misra et al., 2004).

Material Science and Catalysis

Catalytic Applications

Cyclopropyl derivatives have been employed in various catalytic processes, including iron-catalyzed reactions for synthesizing azacycles, indicating their versatility in facilitating diverse chemical transformations (C. Bolm et al., 2004).

properties

IUPAC Name

N-cyclopropyl-2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-13-7-11-16(12-8-13)26(23,24)20-19(21-15-9-10-15)25-18(22-20)17-6-4-3-5-14(17)2/h3-8,11-12,15,21H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOBTQSHPHUALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3C)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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